3-benzoyl-2-sulfanyl-4H-imidazol-5-one
Description
Properties
IUPAC Name |
3-benzoyl-2-sulfanyl-4H-imidazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMVOQHVLQJLML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(N1C(=O)C2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(N1C(=O)C2=CC=CC=C2)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Imidazolone Core Formation
The imidazolone ring system serves as the foundational scaffold for 3-benzoyl-2-sulfanyl-4H-imidazol-5-one. Cyclocondensation reactions between α-keto acids or esters and urea/thiourea derivatives represent a classical approach. For instance, reacting benzoylacetic acid with thiourea in the presence of polyphosphoric acid (PPA) at 140–160°C facilitates cyclization, yielding the imidazolone core . This method leverages PPA’s dual role as a catalyst and dehydrating agent, promoting intramolecular amide bond formation while minimizing side reactions.
Microwave-assisted cyclocondensation has gained traction for its efficiency. A study demonstrated that irradiating 4-amino-3-nitrocoumarin with formic acid and SnCl₂·2H₂O at 100–130°C under microwave conditions produces chromenoimidazolones . While this specific reaction targets fused imidazolones, adapting the protocol by substituting coumarin precursors with benzoylacetamide derivatives could directly yield 4H-imidazol-5-one intermediates.
Acylation Methods for Benzoyl Group Introduction
Incorporating the benzoyl moiety at the C3 position necessitates precise acylation techniques. Benzoyl chloride remains the reagent of choice due to its high reactivity and commercial availability. A two-step protocol involves:
-
Generating the imidazolone core via cyclocondensation.
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Treating the intermediate with benzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine as a base .
Notably, N-protection strategies are critical to prevent over-acylation. For example, phenylsulfonyl groups have been employed to shield the imidazole NH during benzoylation, achieving regioselective functionalization at C3 . Post-acylation, deprotection under mild alkaline conditions (e.g., NaHCO₃) restores the NH group without cleaving the benzoyl substituent.
Sulfanylation Techniques for Thiol Group Installation
Introducing the sulfanyl (-SH) group at C2 poses challenges due to competing oxidation and disulfide formation. Thiourea derivatives offer a solution by serving as masked thiol precursors. Reacting 2-chloroimidazolones with thiourea in ethanol under reflux conditions substitutes the chloride with a thiouronium intermediate, which is subsequently hydrolyzed to the free thiol using HCl .
Alternative methods employ Lawesson’s reagent to convert carbonyl groups into thiones. For instance, treating 2-oxoimidazolones with Lawesson’s reagent in toluene at 110°C selectively generates 2-sulfanyl derivatives . This approach avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.
One-Pot Synthesis: Streamlining the Process
Recent efforts focus on consolidating multi-step syntheses into single-reaction systems. A one-pot protocol combines benzoyl isocyanate , thiourea , and ethyl acetoacetate in acetic acid at 80°C. The reaction proceeds via in situ formation of a β-ketoamide intermediate, followed by cyclization and thiolation . This method reduces purification steps and improves overall yields (up to 68%) compared to sequential approaches.
Comparative Analysis of Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | PPA, 140–160°C, 6 h | 45–55 | Scalable, minimal side products | High energy input required |
| Microwave-Assisted | SnCl₂·2H₂O, MW, 100–130°C, 2 h | 60–75 | Rapid, energy-efficient | Specialized equipment needed |
| Acylation/Deprotection | Benzoyl chloride, Et₃N, DCM, rt | 70–85 | High regioselectivity | Multi-step, protection required |
| Lawesson’s Reagent | Toluene, 110°C, 4 h | 50–65 | Mild conditions, no acidic workup | Costly reagent |
| One-Pot Synthesis | Acetic acid, 80°C, 8 h | 60–68 | Simplified purification | Limited substrate scope |
Chemical Reactions Analysis
Types of Reactions
3-Benzoyl-2-sulfanyl-4H-imidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has highlighted the potential of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one as an antimicrobial agent. Studies demonstrate that derivatives of imidazole compounds often exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance, compounds related to this imidazole scaffold have shown minimum inhibitory concentrations (MICs) comparable to standard antibiotics like oxacillin and cefuroxime .
Mechanism of Action
The mechanism through which this compound exerts its antibacterial effects involves interaction with bacterial cell membranes and inhibition of essential biosynthetic pathways. The presence of the sulfanyl group is believed to enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy .
Anticancer Activity
There is growing evidence that imidazole derivatives can act as anticancer agents. The structural features of this compound allow it to interact with various molecular targets involved in cancer progression. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
Biological Applications
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in disease processes. For example, it may inhibit enzymes involved in inflammatory responses or metabolic pathways that are dysregulated in certain diseases .
Antioxidant Properties
Research indicates that imidazole derivatives possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This function is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders .
Material Science
Synthesis of Novel Materials
this compound serves as a precursor for synthesizing novel materials with unique properties. Its chemical structure allows it to be incorporated into polymers or other materials, potentially enhancing their mechanical or thermal properties.
Dyes and Pigments
The compound can also be utilized in the development of dyes and pigments due to its chromophoric properties. This application is particularly valuable in industries focused on textiles and coatings, where color fastness and stability are critical.
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | MICs comparable to standard antibiotics |
| Anticancer Activity | Induces apoptosis in cancer cells | |
| Biological Applications | Enzyme Inhibition | Potential inhibition of inflammatory enzymes |
| Antioxidant Properties | Reduces oxidative stress | |
| Material Science | Synthesis of Novel Materials | Enhances mechanical properties |
| Dyes and Pigments | Improved color stability |
Case Studies
-
Antimicrobial Efficacy Study
A study focusing on the antibacterial activity of imidazole derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with MIC values lower than those observed for conventional antibiotics . -
Cancer Cell Apoptosis Induction
Research conducted on various cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis, suggesting its potential as a therapeutic agent in oncology . -
Material Development Research
Investigations into the use of this compound as a precursor for polymer synthesis revealed enhanced thermal stability and mechanical strength in composite materials developed from this compound.
Mechanism of Action
The mechanism of action of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfanyl group may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
5-(1,3-Benzodioxol-5-ylmethyl)-2-(phenylamino)-4H-imidazol-4-one ()
- Formula : C₁₇H₁₃N₃O₃
- Key Features: The imidazolone core is substituted with a benzodioxolylmethyl group at position 5 and a phenylamino group at position 2.
- Comparison: Unlike the sulfanyl group in the target compound, the phenylamino substituent may reduce redox activity but enhance hydrogen-bonding capacity.
Benzimidazole-Sulfonyl Derivatives ()
- Example: 3-(1-Benzyl-2-ethyl-4-nitro-1H-imidazole-5-ylsulfanyl)propanoic acid
- Key Features: A benzimidazole core with a sulfanyl-propanoic acid chain and nitro group.
- The nitro group introduces electrophilicity, which may increase reactivity but also toxicity compared to the benzoyl group.
4-[(Benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole ()
- Key Features: Imidazole substituted with bulky benzylamino and benzyloxy-phenylalanyl groups.
- Comparison: The absence of the imidazolone ring reduces keto-enol tautomerism, altering acidity. Bulky substituents may hinder membrane permeability but improve target specificity in enzyme inhibition.
Research Implications and Gaps
- Structural Insights : Crystallographic data (e.g., via SHELX or ORTEP, as in and ) could clarify conformational preferences and stability.
- Biological Studies: Limited activity data for the target compound necessitate further assays to compare with analogues’ known antimicrobial or CNS effects.
- Synthetic Optimization : Development of greener synthesis routes, inspired by ’s use of sodium metabisulfite, could enhance scalability.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-benzoyl-2-sulfanyl-4H-imidazol-5-one to achieve high yield and purity?
- Methodological Answer: Synthesis optimization requires strict control of reaction parameters such as temperature (e.g., maintaining 0–5°C during coupling reactions), pH (neutral to mildly acidic conditions), and solvent selection (e.g., THF or DMF for solubility). Catalysts like hydroxybenzotriazole (HOBT) and dicyclohexylcarbodiimide (DCC) can enhance coupling efficiency. Purification techniques such as column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) are critical for isolating the product. Monitoring reaction progress via TLC or HPLC ensures minimal side products .
Q. Which spectroscopic methods are most effective for confirming the structure and purity of this compound?
- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming structural assignments, particularly for distinguishing sulfanyl and benzoyl groups. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). Infrared (IR) spectroscopy can identify functional groups like C=O and S-H stretches .
Q. What are the common side reactions encountered during the synthesis of sulfanyl-imidazole derivatives, and how can they be minimized?
- Methodological Answer: Oxidation of the sulfanyl group to sulfoxide or sulfone is a major side reaction, mitigated by conducting reactions under inert atmospheres (N₂/Ar) and using antioxidants like ascorbic acid. Competitive cyclization or dimerization can occur if stoichiometry is unbalanced; precise molar ratios (1:1.2 for amine:carbonyl) and slow reagent addition reduce these. Impurities from incomplete coupling are addressed by excess coupling agents (e.g., 1.5 eq. DCC) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?
- Methodological Answer: DFT studies (e.g., B3LYP/6-311+G(d,p)) model molecular orbitals, charge distribution, and frontier electron densities to predict sites of nucleophilic/electrophilic attack. Solvent effects are incorporated via polarizable continuum models (PCM). Reaction pathways (e.g., tautomerization between 4H- and 2H-imidazolone forms) are mapped using transition-state optimization. Validation involves comparing computed NMR shifts with experimental data .
Q. What are the best practices for resolving contradictory data between spectroscopic and crystallographic characterization of imidazole derivatives?
- Methodological Answer: Discrepancies in bond lengths (e.g., C-S vs. C=O) between NMR and X-ray data require cross-validation. For NMR, ensure sample purity and solvent effects (e.g., DMSO-d₆ may cause shifts). For crystallography, refine structures using software like SHELXL (Twinned HKLF5 format; high-resolution: anisotropic displacement parameters). If conflicts persist, consider dynamic effects (e.g., tautomerism in solution vs. solid state) .
Q. How can X-ray crystallography with SHELXL be applied to determine the crystal structure of this compound?
- Methodological Answer: Single crystals are grown via slow evaporation (e.g., ethyl acetate/hexane). Data collection uses a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). SHELXL refines structures via least-squares minimization, with constraints for disordered moieties (e.g., SIMU for similar displacement parameters). Hydrogen bonding networks are analyzed using PLATON, and ORTEP-3 generates publication-quality thermal ellipsoid diagrams .
Q. What experimental strategies are recommended for analyzing regioselectivity in sulfanyl-imidazole reactions?
- Methodological Answer: Regioselectivity is probed via isotopic labeling (e.g., ¹³C at the imidazole C2 position) and kinetic studies (stopped-flow UV-Vis for intermediate trapping). Competitive reactions with substituted benzoyl chlorides (e.g., electron-withdrawing vs. donating groups) reveal electronic effects. Computational MD simulations (e.g., Gaussian or ORCA) model transition states to predict preferential attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
